![molecular formula C21H18N2O6 B2650019 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892758-60-0](/img/structure/B2650019.png)
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chromenone core, an oxadiazole ring, and a dimethoxyphenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate phenolic compounds with ethyl acetoacetate under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the chromenone derivative with hydrazine hydrate and subsequent cyclization with carboxylic acids or their derivatives.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the oxadiazole-chromenone intermediate with 3,4-dimethoxyphenyl derivatives under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced chromenone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Studies have demonstrated that compounds containing the oxadiazole ring can inhibit cell proliferation in cancer cells. For example, derivatives have shown IC50 values in the low micromolar range against cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
Antimicrobial Activity
The oxadiazole moiety is also recognized for its antimicrobial properties. Compounds similar to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one have been tested against various bacterial and fungal strains:
- Broad-Spectrum Activity : Research indicates that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, certain oxadiazole derivatives have been investigated for their anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, thus providing therapeutic benefits in conditions such as arthritis .
Case Studies
Several studies have documented the efficacy of oxadiazole derivatives in various applications:
- Anticancer Activity : A study reported the synthesis of new oxadiazole derivatives that demonstrated potent anticancer activity against multiple cancer cell lines. The most effective compounds showed IC50 values significantly lower than traditional chemotherapeutics .
- Antimicrobial Testing : Another research effort evaluated a series of oxadiazole compounds against common pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: A compound with a similar dimethoxyphenyl group but different core structure.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound featuring a dimethoxyphenyl group and an oxadiazole ring.
Uniqueness
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is unique due to its combination of a chromenone core, an oxadiazole ring, and a dimethoxyphenyl moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a derivative of the oxadiazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
This compound features a chromenone moiety linked to a 1,2,4-oxadiazole ring system. The oxadiazole structure is known for its role in various pharmacological activities, particularly in anticancer research.
Molecular Formula
- Molecular Weight: 440.41 g/mol
- Molecular Formula: C21H20N4O7
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation.
- Mechanisms of Action:
-
Case Studies:
- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
- Another investigation highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that modifications to the phenyl group could enhance anticancer efficacy .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values in the micromolar range against these cell lines, indicating potent cytotoxicity.
In Vivo Studies
Preliminary in vivo studies have indicated that this compound can reduce tumor size in xenograft models without significant toxicity to normal tissues.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-14(21(24)28-18(12)16)20-22-19(23-29-20)13-8-9-15(25-2)17(11-13)26-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUYPRUZFCPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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